N-[(3-carbamoyl-4,5-dimethylthiophen-2-yl)carbamothioyl]thiophene-2-carboxamide
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Overview
Description
4,5-DIMETHYL-2-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
The synthesis of thiophene derivatives, including 4,5-DIMETHYL-2-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXAMIDE, typically involves condensation reactions. Common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters under various reaction conditions. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity .
Chemical Reactions Analysis
Thiophene derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenation, nitration, and sulfonation. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4,5-DIMETHYL-2-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXAMIDE has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities . In industry, thiophene derivatives are used as corrosion inhibitors, organic semiconductors, and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL-2-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Thiophene derivatives can modulate various biological pathways by binding to enzymes, receptors, or other proteins. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, while others inhibit specific kinases or enzymes involved in disease pathways .
Comparison with Similar Compounds
Thiophene derivatives are structurally similar to other heterocyclic compounds, such as furan and pyrrole derivatives. the presence of a sulfur atom in the thiophene ring imparts unique chemical and biological properties. Similar compounds include suprofen, a nonsteroidal anti-inflammatory drug, and articaine, a dental anesthetic . The unique properties of 4,5-DIMETHYL-2-{[(THIOPHEN-2-YLFORMAMIDO)METHANETHIOYL]AMINO}THIOPHENE-3-CARBOXAMIDE, such as its specific pharmacological activities and applications in material science, distinguish it from other thiophene derivatives.
Properties
Molecular Formula |
C13H13N3O2S3 |
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Molecular Weight |
339.5 g/mol |
IUPAC Name |
4,5-dimethyl-2-(thiophene-2-carbonylcarbamothioylamino)thiophene-3-carboxamide |
InChI |
InChI=1S/C13H13N3O2S3/c1-6-7(2)21-12(9(6)10(14)17)16-13(19)15-11(18)8-4-3-5-20-8/h3-5H,1-2H3,(H2,14,17)(H2,15,16,18,19) |
InChI Key |
YMLYAQAXDFZSAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C(=O)N)NC(=S)NC(=O)C2=CC=CS2)C |
Origin of Product |
United States |
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